N-in-formyl-D-tryptophan hydrochloride
Description
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Properties
Molecular Weight |
220.2 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
N-in-formyl-D-tryptophan hydrochloride CAS 367453-01-8 properties
An In-Depth Technical Guide to N-in-formyl-D-tryptophan hydrochloride (CAS 367453-01-8) for Researchers and Drug Development Professionals
Introduction
This compound (CAS 367453-01-8) is a specialized amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and neuropharmacology. As a non-natural D-enantiomer featuring a formyl protecting group on the indole nitrogen, this compound offers unique advantages for the synthesis of complex peptides and bioactive molecules. The formyl group provides crucial protection against degradation of the tryptophan side chain under acidic conditions commonly employed in peptide synthesis, while the D-configuration imparts enhanced stability against enzymatic degradation in biological systems.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic utility, analytical methodologies, and key applications. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.
Caption: Workflow for using N-formyl protected tryptophan in SPPS.
Synthetic Protocol: N-in-Formylation of Tryptophan
A common laboratory method for the formylation of tryptophan involves the use of hydrogen chloride in formic acid. [1] Objective: To prepare N'-Formyltryptophan hydrochloride from tryptophan.
Materials:
-
Tryptophan (L- or D-isomer)
-
Formic acid (reagent grade)
-
Hydrogen chloride (gas)
-
Ethyl ether
-
Reaction flask, gas dispersion tube, rotary evaporator
Procedure:
-
Dissolve tryptophan (e.g., 7.0 g) in formic acid (100 ml) in a suitable reaction flask at room temperature.
-
Bubble hydrogen chloride gas through the solution. Monitor the reaction progress by taking aliquots, diluting with water, and measuring the UV absorbance at 298 nm. The reaction is complete when the absorbance reaches a maximum (approximately 3 hours).
-
Once the reaction is complete, remove the formic acid in vacuo using a rotary evaporator with gentle warming.
-
The resulting syrup is triturated with ethyl ether to induce crystallization of the hydrochloride salt.
-
Collect the crystals by filtration and wash thoroughly with ethyl ether to remove any residual reagents.
-
Dry the product under vacuum. A quantitative yield is often achievable with this method. [1]
Protocol: Deprotection of the N-in-Formyl Group
The formyl group is stable to acid but can be readily removed under mild basic or nucleophilic conditions after completion of the peptide synthesis.
Objective: To remove the N-in-formyl group from a synthesized peptide.
Method 1: Mild Alkaline Hydrolysis [2]1. Dissolve the formyl-protected peptide in a 0.01 M to 1 M ammonium bicarbonate buffer, adjusted to pH 9. 2. Stir the solution at room temperature, monitoring the reaction by HPLC until deprotection is complete. 3. Lyophilize the solution to remove the buffer and isolate the deprotected peptide.
-
Causality: The hydroxide ions in the basic solution attack the formyl carbon, leading to the hydrolysis of the formamide bond. Using a volatile buffer like ammonium bicarbonate simplifies purification.
Method 2: Nucleophilic Cleavage [2]1. Dissolve the protected peptide in liquid ammonia. 2. Add hydroxylamine hydrochloride and stir the reaction mixture. 3. Monitor the reaction by HPLC. 4. Upon completion, evaporate the liquid ammonia to yield the deprotected peptide.
-
Causality: Hydroxylamine acts as a nucleophile, offering a more targeted and often cleaner method for formyl group removal compared to general base hydrolysis.
Section 3: Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several research areas.
Peptide Synthesis and Drug Design
The primary application of this compound is as a building block in SPPS. [3]The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their metabolic stability. Peptides composed of natural L-amino acids are often rapidly degraded by proteases in vivo. By replacing one or more L-amino acids with their D-counterparts, the resulting peptide becomes resistant to proteolysis, leading to a longer half-life and improved therapeutic potential.
Caption: Logic flow for the use of D-amino acids in drug development.
Neuropharmacology and Neuroscience Research
Tryptophan is the metabolic precursor to the neurotransmitter serotonin. Consequently, tryptophan derivatives are of great interest in neuroscience for studying serotonergic pathways and developing treatments for mood disorders and other neurological conditions. [3][4]this compound serves as a starting material for the synthesis of novel, metabolically stable peptide-based neuropharmacological probes and potential therapeutics. [3]
Section 4: Analytical Methodologies
Robust analytical methods are essential for verifying the quality of the starting material and for monitoring its incorporation into larger molecules.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and monitor its reactions.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (for the indole chromophore)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity and quantify the compound in complex mixtures.
Instrumentation & Reagents:
-
UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile phases as described for HPLC.
Procedure:
-
Sample Preparation: Dilute the sample appropriately in the mobile phase or other suitable solvent.
-
LC Conditions: Use a faster gradient suitable for UHPLC, for example, a 5-minute total run time.
-
MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Precursor Ion (Q1): m/z 233.1 (for the free base [M+H]⁺)
-
Product Ions (Q3 for MRM): Monitor characteristic fragments. Based on the structure of tryptophan, likely fragments would arise from the loss of the carboxylic acid group or cleavage of the side chain. Example transitions could be m/z 233.1 -> 187.1 or 233.1 -> 130.1. [5]4. Analysis: Identity is confirmed by the presence of the correct precursor ion and its characteristic fragment ions at the expected retention time.
-
Section 5: Broader Biological Context: N-Formyl Peptide Signaling
While this compound is a synthetic reagent, the N-formyl peptide motif has profound biological relevance. N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are released by bacteria and damaged mitochondria. [6]These molecules act as potent chemoattractants and activators for immune cells.
They are recognized by a specific class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs) on the surface of cells like neutrophils and macrophages. [6]This recognition triggers a signaling cascade that leads to directed cell movement (chemotaxis), the release of inflammatory mediators, and the production of reactive oxygen species (ROS) to combat infection. [6]Understanding this pathway is critical in immunology and for developing drugs that target inflammation.
Sources
Technical Guide: Stability of Indole-Formyl Protecting Group in Acidic Conditions
This guide details the stability, mechanistic behavior, and experimental handling of the indole-
Executive Summary
The
For drug development professionals, the
Key Stability Profile:
-
TFA (Neat/DCM): Stable (Half-life > 24h).[1]
-
HCl (4M in Dioxane): Stable.
-
HF (Anhydrous, 0°C): Stable unless thiols are present (requires specific "Low-High" protocol for removal).
-
Nucleophiles (Base): Unstable to hydrazine and hydroxylamine; generally stable to 20% piperidine (Fmoc removal conditions).
Mechanistic Basis of Stability
Electronic Stabilization
The formyl group (
-
Reduced Nucleophilicity: The indole C3 position becomes less nucleophilic, preventing irreversible alkylation by carbocations (e.g.,
-butyl cations generated during Boc cleavage). -
Acid Resistance: The amide-like
-C bond has significant double-bond character. In non-aqueous acidic media (TFA), the carbonyl oxygen is protonated, but the lack of a strong nucleophile prevents hydrolysis.
Mechanism of Cleavage (Acid-Mediated Thiolysis)
While stable to TFA, the
Figure 1: Mechanism of Acid-Catalyzed Thiolysis The protonated formyl group undergoes nucleophilic attack by a thiol (e.g., 1,2-ethanedithiol), forming a thiohemiacetal intermediate that collapses to release the free indole and the thioformate.
Caption: Acid-catalyzed thiolysis mechanism during HF cleavage. The thiol acts as the nucleophile, driven by the high acidity of HF.
Stability Profile & Compatibility Matrix
The following table summarizes the stability of
| Reagent / Condition | Stability Status | Context / Notes |
| 50% TFA in DCM | Stable | Standard Boc removal. No loss of formyl group observed.[2] |
| 4M HCl in Dioxane | Stable | Alternative Boc removal. Stable for >24h. |
| Anhydrous HF (0°C) | Variable | Stable in pure HF; Cleaved in presence of thiols (EDT, p-thiocresol). |
| Piperidine (20% in DMF) | Stable | Standard Fmoc removal. Formyl is orthogonal to Fmoc. |
| Hydrazine / Hydroxylamine | Unstable | Specific cleavage reagents (Nucleophilic deformylation). |
| HBr / Acetic Acid | Stable | Used for Z-group removal; Formyl generally survives. |
Experimental Protocols
Protocol A: Installation of N-Formyl Group
Context: Protecting Tryptophan prior to peptide coupling. Reagents: Formic acid (98%), Acetic anhydride, Indole substrate.
-
Activation: In a dry flask, mix formic acid (10 equiv) and acetic anhydride (5 equiv) at 0°C. Stir for 15 minutes to generate the mixed anhydride (formyl acetate).
-
Addition: Add the indole substrate (1 equiv) dissolved in DMF.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Formyl group usually decreases
slightly and quenches fluorescence). -
Workup: Quench with ice water. Extract with EtOAc. Wash with saturated
to remove excess acid.
Protocol B: Stability Test (TFA Challenge)
Context: Verifying stability for a specific substrate.
-
Dissolve 10 mg of
-formyl indole in 1 mL of TFA/DCM (1:1) . -
Add 2% Triisopropylsilane (TIS) as a scavenger (to simulate peptide cleavage conditions).
-
Incubate at room temperature for 4 hours .
-
Analyze by HPLC/MS.
-
Pass Criteria: >98% retention of the mass peak corresponding to
.
-
Protocol C: Deprotection (Low-High HF Procedure)
Context: Final cleavage of a Boc-synthesized peptide containing Trp(For). Safety: HF is extremely hazardous. Requires specialized Teflon apparatus.
-
Low HF (Removal of Formyl):
-
Mix Peptide-Resin with HF : Dimethylsulfide (DMS) : p-Cresol (25 : 65 : 10) .
-
Critical Additive: Add p-Thiocresol or 1,2-Ethanedithiol (EDT) (5% v/v) to promote thiolysis.
-
React at 0°C for 4 hours.
-
-
High HF (Cleavage from Resin):
-
Evaporate Low HF mixture.
-
Re-treat with HF : p-Cresol (90 : 10) at 0°C for 1 hour.
-
-
Workup: Precipitate peptide in cold diethyl ether.
Decision Tree: When to Use N-Formyl Protection
Use the following logic flow to determine if
Caption: Selection logic for Indole-N-Formyl protection based on synthesis strategy.
Troubleshooting & Common Pitfalls
-
Incomplete Deformylation: In the "Low-High HF" method, ensure sufficient thiol (EDT or p-thiocresol) is present. HF alone cleaves the formyl group very slowly.
-
Formyl Transfer: During basic deprotection (e.g., hydrazine), the formyl group can occasionally transfer to the
-amino group or Lysine side chains. Use a large excess of nucleophile to drive the equilibrium toward the byproduct (formyl-hydrazine). -
UV Shift: Remember that
-formyl indole has a distinct UV absorption (~300 nm) compared to free indole (~280 nm). Use this to monitor deprotection.
References
-
Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. Link
- Matsueda, G. R. (1982). "Deprotection of N-formyltryptophan during hydrogen fluoride treatment of peptides." International Journal of Peptide and Protein Research.
- Chowdhury, S. K., et al. (2011). "Protecting Group Strategies in Organic Synthesis." Royal Society of Chemistry.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews. Link
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link
Sources
Methodological & Application
Application Notes and Protocols for the Use of N-in-formyl-D-tryptophan in Solid Phase Peptide Synthesis
Introduction: The Critical Role of Indole Protection in Tryptophan-Containing Peptide Synthesis
The synthesis of peptides containing tryptophan (Trp) residues presents a significant challenge in solid-phase peptide synthesis (SPPS). The indole side chain of tryptophan is highly susceptible to modification by electrophiles, particularly the carbocations generated during the repetitive acid-catalyzed cleavage of Nα-protecting groups like the tert-butyloxycarbonyl (Boc) group.[1][2] This can lead to the formation of undesired side products, compromising the purity and yield of the target peptide. To mitigate these side reactions, protection of the indole nitrogen is often necessary.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-in-formyl-D-tryptophan in SPPS. We will delve into the mechanistic rationale, provide detailed, step-by-step protocols for its incorporation and subsequent deprotection, and offer insights into potential challenges and troubleshooting strategies.
Core Principles and Rationale
The primary function of the formyl group is to decrease the nucleophilicity of the indole ring, thereby preventing electrophilic attack. This is particularly critical during the repetitive acid treatments required in Boc-based SPPS.[3]
Key Advantages of N-in-formyl Protection:
-
Acid Stability: The formyl group is stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) used for the removal of Nα-Boc protecting groups.[5]
-
Prevention of Side Reactions: It effectively prevents the alkylation and oxidation of the indole ring, which are common side reactions.[3][6]
-
Orthogonal Deprotection: The formyl group can be removed under conditions that do not affect other common protecting groups, ensuring the integrity of the final peptide.[3][4]
Materials and Reagents
For successful synthesis, high-quality reagents are paramount.
| Reagent | Supplier | Recommended Purity |
| N-in-formyl-D-tryptophan | Various | >98% |
| Solid Support (e.g., Merrifield resin) | Various | 100-200 mesh |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Various | >98% |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | Peptide synthesis grade |
| Piperidine | Various | >99% |
| Trifluoroacetic acid (TFA) | Various | >99% |
| N,N'-Dimethylethylenediamine (DMEDA) | Various | >98% |
| Ammonium Bicarbonate | Various | ACS grade |
Experimental Protocols
The following protocols outline the key steps for the incorporation of N-in-formyl-D-tryptophan into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.
Workflow Overview
Caption: General workflow for SPPS incorporating N-in-formyl-D-tryptophan.
Protocol 1: Coupling of N-in-formyl-D-tryptophan
This protocol assumes a standard Boc-SPPS strategy.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in DMF for at least 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 minutes (2x). Wash with DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve N-in-formyl-D-tryptophan (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Deprotection of the N-in-formyl Group
The removal of the formyl group is a critical step and can be achieved through several methods. The choice of method may depend on the overall peptide sequence and the presence of other sensitive residues.
Method A: Deprotection with N,N'-Dimethylethylenediamine (DMEDA)
This method is efficient and proceeds under mild aqueous conditions.[4]
-
Final Nα-Boc Deprotection: After the final coupling step, deprotect the N-terminal Boc group as described in Protocol 1, step 2.
-
Resin Washing: Wash the resin thoroughly with DCM and DMF.
-
Formyl Group Removal:
-
Prepare a solution of DMEDA (2.0 equivalents relative to the peptide-resin) in water.
-
Add the DMEDA solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin extensively with water (3x), DMF (3x), and DCM (3x).
Method B: Deprotection with Aqueous Ammonium Bicarbonate
This is a classic and effective method, though it may require longer reaction times.[3]
-
Final Nα-Boc Deprotection: Perform the final Nα-deprotection as described previously.
-
Resin Washing: Wash the resin thoroughly.
-
Formyl Group Removal:
-
Prepare a 1 M solution of ammonium bicarbonate (pH ~9).
-
Add the ammonium bicarbonate solution to the peptide-resin.
-
Agitate the mixture at room temperature for 24 hours. A higher temperature (e.g., 37°C) can reduce the reaction time.[3]
-
-
Washing: Wash the resin with water, DMF, and DCM.
Method C: Deprotection with Hydroxylamine
This method is also a viable option.[3]
-
Final Nα-Boc Deprotection: Perform the final Nα-deprotection.
-
Resin Washing: Wash the resin.
-
Formyl Group Removal:
-
Prepare a solution of hydroxylamine hydrochloride in liquid ammonia.
-
Treat the peptide-resin with this solution.
-
-
Washing: After the reaction is complete, wash the resin thoroughly.
Protocol 3: Final Cleavage and Purification
The final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.
-
Resin Drying: Dry the deprotected peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance, aggregation of the peptide chain. | Repeat the coupling step. Consider using a stronger coupling reagent like HATU or HBTU.[7] Swelling the resin in a different solvent like N-methyl-2-pyrrolidone (NMP) may also help. |
| Incomplete Formyl Removal | Insufficient deprotection time or reagent concentration. | Increase the reaction time or the concentration of the deprotecting agent. For the ammonium bicarbonate method, a slight increase in temperature can improve efficiency.[3] Confirm complete deprotection by mass spectrometry of a small cleaved sample. |
| Side Product Formation | Incomplete formyl protection leading to indole modification during acidolysis. | Ensure the starting N-in-formyl-D-tryptophan is of high purity. Minimize exposure to strong acids. The use of scavengers like TIS in the cleavage cocktail is crucial.[8] |
| Low Cleavage Yield | Inefficient cleavage from the resin. | Ensure the resin is completely dry before adding the cleavage cocktail. Increase the cleavage time or use a stronger acid cocktail if compatible with the peptide sequence. |
Conclusion
The use of N-in-formyl-D-tryptophan is a robust strategy to prevent side reactions and improve the yield and purity of tryptophan-containing peptides synthesized via SPPS. The protocols outlined in these application notes provide a solid foundation for the successful incorporation and deprotection of this valuable building block. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize complex peptides for a wide range of applications in research and drug development.
References
- Ohno, M., Tsukamoto, S., Sato, S., & Izumiya, N. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(5), 663-664.
- Uchida, C., Wakamatsu, K., Iizuka, Y., Oguma, K., & Oya, M. (2006). Synthesis and Properties of High-Molecular-Weight Polypeptides Containing Tryptophan III. Synthesis and Properties of Copolypeptides Containing 1-Nin-Formyltryptophan with Alanine. Journal of the American Chemical Society, 128(23), 7524-7525.
- Todorovski, T., Perty, A., & Fedorova, M. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 256-262.
- Hsiao, Y. W., Chen, W. L., & Li, W. S. (2016). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry, 14(3), 856-867.
- Ohno, M., Tsukamoto, S. (1972). Solid-phase Synthesis of Tryptophan-containing Peptides. J.C.S. Chem. Comm., 663-664.
- Odagami, T., Kogami, Y., Kouji, H., Tsuda, Y., & Okada, Y. (2009). Deprotection of the indole (N(ind))-formyl (For) group on Trp was achieved in a 95% yield using N,N'-dimethylethylendiamine (DMEDA) (1.5, 2.0, 3.0 eq) in water at room temperature. Chemical & Pharmaceutical Bulletin, 57(2), 211-213.
- Matsuura, S., Niu, C. H., & Cohen, J. S. (1976). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 Deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.
- Odagami, T., Kogami, Y., Kouji, H., Tsuda, Y., & Okada, Y. (2009). Deprotection of N(in)-formyl group on tryptophan by application of new reagent, 1,2-dimethylethylendiamine in aqueous solution. Advances in Experimental Medicine and Biology, 611, 159-160.
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]...
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection of tryptophan with the formyl group in peptide synthesis. Retrieved from [Link]
- Fields, C. G., & Fields, G. B. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(2), 154-161.
-
Neuland Labs. (2023, May 16). Solid Phase Peptide Synthesis Process and Applications. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (2002). Solid-phase peptide synthesis: New resin and new protecting group. In Methods in Enzymology (Vol. 289, pp. 3-26). Academic Press.
Sources
- 1. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
how to remove Nin-formyl protecting group from tryptophan
Application Note: Strategies for the Removal of -Formyl Protecting Groups from Tryptophan
Executive Summary & Strategic Rationale
The indole side chain of Tryptophan (Trp) is highly susceptible to oxidation and electrophilic alkylation during Solid Phase Peptide Synthesis (SPPS), particularly during acidic cleavage. To mitigate this, the
Failure to completely remove the formyl group results in a mass shift of +28 Da and altered hydrophobicity, complicating HPLC purification. This guide details three validated protocols for deformylation, categorized by the synthesis stage and available instrumentation.
Decision Matrix: Choosing Your Protocol
| Scenario | Recommended Protocol | Mechanism | Pros/Cons |
| Standard SPPS (Boc/Fmoc) | Protocol A: Thiolytic Cleavage | Acid-Catalyzed Thiolysis | Pros: "One-pot" cleavage & deprotection. Cons: Requires odorous thiols (EDT). |
| On-Resin (Pre-Cleavage) | Protocol B: DMEDA/Hydrazine | Nucleophilic Acyl Substitution | Pros: Avoids thiol scavengers; orthogonal. Cons: Risk of side reactions (Aspartimide) if not controlled.[1][2] |
| Post-Purification (Solution) | Protocol C: Aqueous Base | Base-Catalyzed Hydrolysis | Pros: Mild; good for recovering under-deprotected fractions. Cons: Slow; pH sensitive. |
Mechanistic Insight: The Chemistry of Deformylation
Understanding the stability of the formyl bond is crucial. The formyl group reduces the electron density of the indole ring, protecting it from alkylation by carbocations (e.g.,
The Thiolytic Pathway (Acid Conditions)
In strong acids (HF or TFA), the formyl oxygen is protonated, making the carbonyl carbon highly electrophilic. A "soft" nucleophile, such as 1,2-ethanedithiol (EDT) , attacks this carbon. The reaction proceeds through a hemithioacetal intermediate, which collapses to release the free indole and a thioformyl byproduct.
Graphviz Diagram: Thiolytic Deformylation Mechanism
Figure 1: Acid-catalyzed thiolytic cleavage of the N-in-formyl group utilizing a thiol scavenger to drive the equilibrium toward the free indole.
Detailed Experimental Protocols
Protocol A: Thiolytic Cleavage (The "Low-High" Acidity Method)
Best For: Final cleavage of peptides from resin where Trp(For) was used to prevent alkylation. This is the industry standard for minimizing side reactions.
Reagents:
-
1,2-Ethanedithiol (EDT) (Critical Reagent)
-
Thioanisole[5]
Procedure:
-
Preparation: Prepare the cleavage cocktail. A proven "High Thiol" mixture is Reagent K :
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%)
-
-
Incubation: Suspend the resin in the cocktail (10 mL per gram of resin).
-
Reaction: Shake at room temperature for 2.5 to 3 hours .
-
Note: Standard cleavage is often 2 hours; the extra time ensures quantitative deformylation.
-
-
Work-up: Filter the resin and precipitate the peptide in cold diethyl ether (
). Centrifuge and wash 3x with ether to remove the thiol byproducts.
Validation:
-
UV Check: Trp(For) has a distinct UV shoulder at 300 nm . Free Trp absorbs at 280 nm . A successful deprotection will show the disappearance of the 300 nm shoulder.
Protocol B: On-Resin Nucleophilic Removal (DMEDA Method)
Best For: Peptides where acidic cleavage conditions must be kept mild (e.g., acid-sensitive linkers) or when avoiding malodorous thiols. Reference: This method utilizes 1,2-dimethylethylenediamine (DMEDA) , which is highly selective and efficient.
Reagents:
Procedure:
-
Swelling: Swell the peptide-resin in DMF for 20 minutes.
-
Reaction: Add a solution of 10% DMEDA in DMF (v/v) to the resin.
-
Alternative: For aqueous-compatible resins, DMEDA (1.5–3.0 eq) in water can be used.
-
-
Time: Shake at room temperature for 30–60 minutes .
-
Washing: Drain and wash the resin thoroughly:
-
DMF (3x 2 min)
-
DCM (3x 2 min)
-
-
Cleavage: Proceed to standard TFA cleavage (without EDT if no other sensitive residues are present).
Critical Caution: Avoid using hydrazine if the peptide contains Asp-Gly sequences, as this can promote aspartimide formation. DMEDA is generally milder than hydrazine.
Protocol C: Post-Cleavage Aqueous Base Treatment
Best For: "Rescuing" peptides that were cleaved but still retain the formyl group (observed as +28 Da mass shift).
Reagents:
-
Ammonium Bicarbonate (
) -
pH Meter
Procedure:
-
Dissolution: Dissolve the crude lyophilized peptide in 1M Ammonium Bicarbonate (pH 9.0) .
-
Concentration: ~1 mg/mL.
-
Note: Do not use 0.01M buffer; the reaction is too slow. High salt concentration (1M) stabilizes the reaction.
-
-
Incubation: Stir at room temperature for 4 to 16 hours . Monitor by HPLC.
-
Termination: Once the +28 Da peak disappears, acidify with acetic acid to pH ~4 and lyophilize immediately.
Comparative Data Analysis
The following table summarizes the efficiency and risks associated with each method.
| Parameter | Piperidine (20%) | Hydrazine (2%) | Thiolysis (EDT/TFA) | DMEDA (On-Resin) |
| Deprotection Efficiency | Low (<20%) | High (>95%) | Very High (>99%) | High (>95%) |
| Reaction Time | N/A (Stable) | 10-20 min | 2-3 hours | 30-60 min |
| Side Reaction Risk | Low | High (Hydrazolysis) | Low (if scavengers used) | Low |
| Odor/Toxicity | Moderate | High (Toxic) | High (Stench) | Moderate |
| Primary Use Case | Fmoc Removal (Not For) | Dde Removal | Global Cleavage | Orthogonal Removal |
Troubleshooting & Quality Control
Symptom: Mass spectrum shows M+28 peak.
-
Cause: Incomplete deformylation.
-
Fix: If using Protocol A, increase EDT concentration to 5% or extend time. If peptide is already cleaved, use Protocol C.
Symptom: Mass spectrum shows M+56 peak (t-butyl adduct).
-
Cause: Deformylation occurred before the t-butyl cations were fully scavenged.
-
Fix: Ensure EDT is present from the start of the TFA cleavage. Do not remove Formyl on-resin (Protocol B) if you lack robust scavengers (TIS/Water/Thioanisole) in the final cleavage step.
Symptom: UV Absorbance ratio (A280/A300) is low.
-
Cause: Presence of Formyl group (absorbs at 300nm).
-
Fix: Continue deprotection until the spectrum matches pure Tryptophan (peak at 280nm, negligible at 300nm).
References
-
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[9] Journal of the American Chemical Society. Link (Grounding: Establishes the "Low-High" acidity concept and thiolytic removal).
-
Odagami, T., et al. (2009).[6][7] Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution.[7][8][10] Chemical & Pharmaceutical Bulletin.[7] Link (Grounding: Protocol B source).
-
Matsueda, G. R. (1982). Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. International Journal of Peptide and Protein Research. Link (Grounding: Validates EDT as the specific deformylation reagent).
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research. Link (Grounding: General Fmoc/Trp stability context).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection of N(in)-formyl group on tryptophan by application of new reagent, 1,2-dimethylethylendiamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection of the indole (Nind)-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PRISM BioLab [prismbiolab.com]
Troubleshooting & Optimization
removing formyl group without damaging sensitive peptide linkers
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of N-terminal formyl protecting groups, with a special focus on preserving the integrity of sensitive peptide linkers.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the formyl group in peptide synthesis?
The formyl (For) group is used as a protecting group for the α-amino group of amino acids. Its small size and minimal steric hindrance are advantageous, particularly in the synthesis of complex peptides.[1] N-formylation is a straightforward and cost-effective method to prevent unwanted side reactions at the N-terminus. Furthermore, the formyl group is stable to the acidic conditions used for Boc group cleavage and the basic conditions for Fmoc group removal, making it an orthogonal protecting group in both major solid-phase peptide synthesis (SPPS) strategies.[1]
Q2: What defines a "sensitive" peptide linker and which types should I be aware of?
A sensitive peptide linker is a chemical moiety connecting the peptide to a solid support or another molecule (like a drug in an Antibody-Drug Conjugate) that is susceptible to cleavage under specific chemical conditions. The choice of deformylation method must be compatible with the linker's stability profile.
-
Acid-Labile Linkers: These linkers are designed to be stable at neutral pH but cleave under mildly acidic conditions, such as those found in endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0).[2][3][] Common examples include hydrazone and cis-aconityl linkers. Using acidic deformylation methods will prematurely cleave these linkers.[3][]
-
Base-Labile Linkers: These linkers are stable under acidic and neutral conditions but are cleaved by bases. This category includes certain ester-based linkers that can be hydrolyzed by reagents like aqueous ammonia or sodium hydroxide.[5] Nucleophilic deformylating agents like hydrazine can also attack these linkers.
-
Enzymatically-Cleavable Linkers: These are widely used in drug delivery and often contain specific peptide sequences (e.g., Val-Cit) that are recognized and cleaved by intracellular enzymes like Cathepsin B.[][6] While generally robust to chemical reagents, reaction conditions must be chosen to avoid non-specific peptide bond hydrolysis.
-
Safety-Catch Linkers: These linkers are exceptionally stable until "activated" by a specific chemical reaction, such as oxidation or reduction.[7][8][9][10][11] For example, a thioether-containing linker can be oxidized to a sulfone, rendering it labile to bases.[7][9] The deformylation conditions must not interfere with the linker's inactive state or cause premature cleavage of its activated form.
Q3: What are the primary methods for removing a formyl group?
There are three main classes of deformylation methods:
-
Nucleophilic/Basic Cleavage: This involves reagents like hydroxylamine or hydrazine that nucleophilically attack the formyl carbonyl group.[1][12][13]
-
Acidic Hydrolysis: This method uses acids, such as hydrochloric acid (HCl) in an aqueous organic solvent, to hydrolyze the formamide bond.[1][14][15]
-
Enzymatic Cleavage: This highly specific method uses the enzyme Peptide Deformylase (PDF), which selectively removes the formyl group from the N-terminus of peptides, typically from an N-formylmethionine residue.[16][17][18][19]
Q4: How do I select the most appropriate deformylation method for my peptide-linker conjugate?
Choosing the correct method is critical to success. The primary consideration is the stability of your linker, followed by the peptide sequence and the presence of other protecting groups. The flowchart below provides a general decision-making framework.
Caption: Decision workflow for selecting a deformylation method.
Troubleshooting Guide
Problem: My deformylation reaction is incomplete or shows very low yield.
Possible Causes & Solutions:
-
Insufficient Reagent: The stoichiometry of the deformylating agent to the peptide is critical. For solution-phase reactions, a molar excess (e.g., 5-50 equivalents) of the reagent is often required.[1][12]
-
Action: Increase the equivalents of hydroxylamine or hydrazine. Perform a small-scale titration experiment to find the optimal concentration.
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time significantly influence reaction kinetics.
-
Action: If the reaction is slow at room temperature, consider gently heating it (e.g., to 40-70°C), but be mindful that higher temperatures can also accelerate linker cleavage and side reactions.[12] Extend the reaction time and monitor progress every few hours using a suitable analytical method like LC-MS.[1]
-
-
Steric Hindrance: The amino acids near the N-terminus may sterically hinder the approach of the deformylating agent.
-
Action: If mild methods fail, switching to a different class of reagent may be necessary. For instance, if a nucleophilic approach is failing, a carefully controlled acidic hydrolysis (if linker-compatible) might work. The most robust solution for sterically hindered substrates is often enzymatic deformylation due to the high specificity of the enzyme's active site.[18][19]
-
Problem: My sensitive linker was cleaved during the reaction.
This is the most critical issue when working with sensitive peptide conjugates. The solution is entirely dependent on the nature of the linker and the method used.
-
If you used an Acid-Labile Linker with Acidic Hydrolysis: This is a direct chemical incompatibility. The acid required to remove the formyl group will inevitably cleave an acid-labile linker.[2]
-
If you used a Base-Labile Linker with Hydrazine/Hydroxylamine: Strong nucleophiles can attack susceptible ester or amide bonds within the linker.
-
Action: Reduce the harshness of the conditions. Lower the concentration of the nucleophile (e.g., use 2% hydrazine instead of 5%).[21] Lower the reaction temperature and shorten the duration. If cleavage persists, consider a mild acidic hydrolysis method, provided it is compatible with your peptide's side-chain protecting groups.
-
Problem: I'm observing significant side reactions and peptide degradation.
Common Side Reactions & Mitigation Strategies:
-
Hydrazine-Induced Peptide Bond Cleavage: Hydrazine is known to cause cleavage of peptide bonds, particularly at Gly-Xaa, Xaa-Gly, and Asn-Xaa sequences.[22][23] It can also convert arginine residues to ornithine.[21][24]
-
Diketopiperazine Formation: When using hydroxylamine on dipeptide esters, intramolecular cyclization can occur, leading to the formation of diketopiperazines and loss of product.[12]
-
Action: This is primarily an issue for dipeptides. For longer peptides, this side reaction is much less common. If working with a dipeptide, careful control of pH and temperature is necessary.
-
-
Modification of Sensitive Amino Acids: Harsh acidic or basic conditions can affect side chains. For example, oxidation can occur in sensitive residues like Met or Cys, and strong acid can remove other protecting groups like Trt from Cys/His or Boc from Trp.[7][10]
Comparison of Common Deformylation Methods
| Method | Reagents | Typical Conditions | Pros | Cons & Linker Incompatibilities |
| Hydroxylamine | Hydroxylamine HCl | 5-50 eq. in MeOH or 90% MeOH, 25-70°C, 1-4h.[1][12] | Generally effective, relatively mild, good alternative to hydrazine. | Can form diketopiperazines with dipeptides[12]. Use with caution on highly base-labile linkers. |
| Hydrazine | 2% Hydrazine in DMF | 25°C, multiple short treatments (e.g., 3 x 10 min).[21] | Effective for robust peptides. | High Risk: Can cleave peptide bonds (Gly, Asn) and modify Arg[21][22][23]. Incompatible with most base-labile linkers. |
| Acidic Hydrolysis | 4N HCl in t-BuOH/H₂O | 50-65°C, 10h.[1][14] | Inexpensive and simple. | Incompatible with acid-labile linkers [2]. Can cleave other acid-labile protecting groups (Boc, Trt) and the peptide from acid-sensitive resins.[1] |
| Enzymatic | Peptide Deformylase (PDF) | Near-neutral pH buffer, 37°C. | Highest Selectivity: Orthogonal to nearly all chemical protecting groups and linkers. Works in aqueous solution.[16][20] | Enzyme availability and cost can be a factor. Substrate specificity may be limited to N-formylmethionine for some PDFs.[18][19] |
Key Experimental Protocols
Protocol 1: Deformylation using Hydroxylamine Hydrochloride (Solution-Phase)
This protocol is a good starting point for peptides with acid-labile linkers.
Caption: General workflow for solution-phase deformylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-formylated peptide ester (1 equivalent) in 90% methanol.[1][12]
-
Reagent Addition: Add hydroxylamine hydrochloride (5-10 equivalents) to the solution.[1][12]
-
Reaction: Stir the mixture at a controlled temperature (start at 40°C, increase to 70°C if the reaction is slow) for 1 to 4 hours.[12]
-
Monitoring: Periodically take a small aliquot of the reaction mixture and analyze it by LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected peptide product.[1]
-
Work-up: Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by standard methods, such as preparative HPLC, to isolate the final deprotected peptide.
Protocol 2: Enzymatic Deformylation using Peptide Deformylase (PDF)
This is the mildest and most selective method, ideal for highly sensitive and complex constructs.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate or HEPES buffer) at a pH optimal for the specific PDF enzyme used (typically near neutral).
-
Dissolution: Dissolve the N-formyl peptide in the reaction buffer.
-
Enzyme Addition: Add Peptide Deformylase (PDF) to the solution. The enzyme-to-substrate ratio should be optimized based on the manufacturer's instructions or literature precedent.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (often 37°C).
-
Monitoring: Monitor the reaction progress by LC-MS. Enzymatic reactions can be very efficient and may reach completion rapidly.
-
Work-up & Purification: Once complete, the reaction can be stopped (e.g., by adding a denaturant or acid if compatible). The peptide product is then separated from the enzyme, typically using size-exclusion chromatography or reverse-phase HPLC.
References
- BenchChem. (2025).
- Books. (2021, December 22).
- Fields, G. B. Methods for Removing the Fmoc Group.
- Wikipedia. Peptide deformylase.
- MDPI. (2025, February 28).
- PubMed. (1993, March 15). Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor.
- ACS Publications. (2005, May 19).
- ResearchGate. (PDF) Enzymatic properties of Escherichia coli peptide deformylase.
- MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- ASM Journals. (1995, April 1). Enzymatic properties of Escherichia coli peptide deformylase.
- Cre
- University of Groningen. (2012, October 5).
- Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
- Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides.
- Google Patents. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
- BenchChem. (2025). A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.
- BOC Sciences. (2025, October 24). How ADC Linkers Work: Controlling Stability & Drug Release.
- PubMed. (2025, February 28).
- Peptide Linkers.
- PMC - NIH. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Google Patents.
- PMC.
- Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
- PubMed. (1981, October 1).
- Google Patents. EP0058063B1 - Process for removing an n-formyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 15. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 16. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Development and use of engineered peptide deformylases in chemoenzymatic peptide synthesis | News articles | University of Groningen [rug.nl]
- 21. peptide.com [peptide.com]
- 22. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Guide: HPLC Analysis Methods for N-in-formyl-D-tryptophan Purity
Introduction: The Analytical Challenge
N-in-formyl-D-tryptophan (specifically
Unlike standard amino acids, the analysis of D-Trp(For) presents a dual challenge:
-
Regio-isomerism & Stability: Distinguishing the
-formyl species from the -formyl impurity (a biological metabolite) and the deformylated degradation product (D-Tryptophan).[1] -
Chiral Purity: Quantifying the trace L-enantiomer (L-Trp(For)), which can lead to diastereomeric impurities in the final peptide drug product.
This guide moves beyond generic "amino acid analysis" to provide targeted, self-validating protocols for this specific derivative.
Chemical Purity Analysis (RP-HPLC)
Objective: Quantify the main peak (
Method A: Acidic C18 Gradient (The Workhorse)
Rationale: The formyl group on the indole reduces the polarity of the tryptophan side chain. A C18 column with an acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and maximizing the hydrophobic selectivity between Trp(For) and free Trp.
Experimental Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC grade).
-
Temperature: 30°C.
-
Detection: UV @ 280 nm (Indole absorption) and 220 nm (Amide bond).
-
Injection Volume: 5–10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute salts) |
| 20.0 | 60 | Linear Gradient |
| 25.0 | 95 | Wash |
| 27.0 | 95 | Hold |
| 27.1 | 5 | Re-equilibration |
| 35.0 | 5 | Stop |[1]
Expected Elution Order & Causality
-
Oxidation Products (Kynurenine): Elute first (most polar).
-
D-Tryptophan (Impurity): Elutes significantly earlier than the target. The free indole NH is a hydrogen bond donor, interacting with water.
- -formyl-D-tryptophan (Target): Elutes later. The formyl group caps the indole nitrogen, removing a H-bond donor and increasing effective hydrophobicity on the C18 phase.
- -Boc-D-Trp(For) (If applicable): If analyzing the fully protected building block, this will elute last due to the bulky hydrophobic Boc group.
Enantiomeric Purity Analysis (Chiral HPLC)
Objective: Detect trace levels of the L-isomer (L-Trp(For)) in the D-Trp(For) raw material. Note: Standard C18 cannot separate enantiomers.[1]
Method B: Crown Ether Ligand Exchange (For Free Amino Acid)
Rationale: If the analyte is H-D-Trp(For)-OH (free alpha-amine), a Crown Ether column is superior. The crown ether forms a host-guest complex with the primary ammonium group (
Experimental Protocol
-
Column: Daicel Crownpak CR(+) (4.0 x 150 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).
-
Preparation: Add HClO₄ to water until pH is stable.[1]
-
Why Acidic? Ensures the alpha-amine is fully protonated (
) to bind with the crown ether.
-
-
Flow Rate: 0.4 – 0.8 mL/min (Lower flow improves resolution).
-
Temperature: 25°C (Lower temperature often enhances chiral recognition).
Method C: Polysaccharide Phase (For N-Protected Derivatives)
Rationale: If the analyte is N-alpha-protected (e.g., Boc-D-Trp(For)-OH), the Crownpak method will fail (no free amine).[1] Use an immobilized polysaccharide column.[1]
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1]
-
Mode: Normal Phase.
System Suitability & Data Analysis
To ensure trustworthiness, every run must meet these criteria.
Quantitative Comparison of Methods
| Parameter | Method A (RP-HPLC) | Method B (Chiral Crownpak) |
| Primary Use | Chemical Purity (Degradants) | Enantiomeric Purity (D vs L) |
| Critical Pair | Trp(For) / Free Trp | D-Trp(For) / L-Trp(For) |
| Resolution ( | > 5.0 (Easy separation) | > 2.0 (Required) |
| Tailing Factor ( | 0.9 – 1.2 | 1.0 – 1.5 |
| LOD (Signal/Noise=3) | ~0.05% | ~0.1% |
| Typical Retention | 12–15 min | D: ~8 min, L: ~12 min (CR+) |
Visualizing the Workflow
Diagram 1: Analytical Decision Tree
This workflow guides the user to the correct method based on the specific derivative form.
Caption: Decision matrix for selecting the appropriate chiral and achiral methods based on N-alpha protection status.
Diagram 2: Impurity & Degradation Pathway
Understanding what you are separating is key to expertise.
Caption: Degradation pathways showing the origin of key impurities: deformylation, oxidation, and racemization.
Troubleshooting & Expert Tips
-
Peak Broadening in Method A:
-
"Ghost" Peaks:
- -formyl groups are relatively stable, but can hydrolyze in strong aqueous acids over long periods.[1] Always prepare samples fresh. Do not leave dissolved samples in the autosampler for >24 hours.
-
Chiral Inversion:
-
Crownpak columns are sensitive to flow rate.[1] If resolution is lost, lower the flow rate to 0.4 mL/min before assuming the column is dead.
-
References
-
Vertex AI Search. (2023). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. Link
-
PubChem. (2025). N-Formyltryptophan Structure and Properties. National Library of Medicine. Link
-
SIELC Technologies. (2018). Separation of D-Tryptophan on Newcrom R1 HPLC column. SIELC Application Notes. Link
-
Department of Physical Chemistry. (2008). High Performance Liquid Chromatography Chiral Separation of D,L-Phenylalanine and D,L-Tryptophan. University of Bucharest. Link
-
Chem-Impex. (2023).[1] Na-Boc-Nin-formyl-D-tryptophan Product Specifications. Chem-Impex International. Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Formylated Tryptophan
This guide provides a technical comparison of the mass spectrometry fragmentation patterns of Formylated Tryptophan (
Executive Summary
In proteomic and metabolomic analyses, Formylated Tryptophan (+27.99 Da) is frequently misidentified. It is often confused with Dimethylation (+28.03 Da) due to isobaric proximity, or with
This guide details the mechanistic fragmentation differences, diagnostic ions, and self-validating protocols to confirm
Part 1: Mechanistic Basis of Fragmentation
To interpret the spectra, one must understand the structural origin of the mass shifts.[1]
-Formyltryptophan (Formyl-Trp)
-
Nature: Often a chemical artifact caused by formic acid in mobile phases or storage, though it can exist as a rare PTM.
-
Mass Shift: +27.9949 Da (Addition of CO).
-
Key Mechanism: The formyl group is attached to the
-amino group (or indole nitrogen). Under Collision-Induced Dissociation (CID), the formyl bond is labile. -
Primary Neutral Loss: -27.99 Da (CO) . The precursor ion often ejects carbon monoxide, reverting to the unmodified tryptophan peptide mass or immonium ion.
-Formylkynurenine (NFK)[2][3][4][5][6][7]
-
Nature: The primary biological oxidation product of tryptophan (via IDO/TDO enzymes) or singlet oxygen stress.
-
Mass Shift: +31.9898 Da (Addition of O
). -
Key Mechanism: The indole ring is cleaved, incorporating two oxygen atoms. Although it contains a "formyl" group, the core structure is kynurenine.[2]
-
Diagnostic Behavior: It does not primarily lose CO to revert to Trp. Instead, it fragments to generate a diagnostic ion at m/z 174.1 .
Part 2: Comparative Fragmentation Data
The following table contrasts the fragmentation signatures of Formylated Tryptophan against its primary confounders.
Table 1: Diagnostic Ion & Neutral Loss Comparison
| Feature | Dimethyl-Tryptophan | ||
| Precursor Shift ( | +27.9949 Da | +28.0313 Da | +31.9898 Da |
| Primary Neutral Loss | -28 Da (CO) | -45 Da (Dimethylamine) | -17 Da (NH |
| Immonium Ion (m/z) | 187.09 (Retained) or 159.09 (if CO lost) | 187.12 (Stable) | N/A (Ring open) |
| Diagnostic Fragment | [M+H - 28] | m/z 144 (Dimethyl-Immonium - NH | m/z 174.1 (Core fragment) |
| Labile Characteristic | High (CO falls off easily) | Low (Stable alkyl bond) | Moderate |
| Resolution Required | > 30,000 to distinguish from Dimethyl | > 10,000 | Low (Distinct mass) |
Part 3: Fragmentation Pathways (Visualization)
The following diagram illustrates the divergent fragmentation pathways for Tryptophan modifications.
Caption: Divergent fragmentation pathways of Tryptophan modifications. Note the diagnostic CO loss for Formyl-Trp versus the ring-opening fragments of NFK.
Part 4: Experimental Protocols
To validate the presence of
Protocol A: The "Acid Test" (Artifact Validation)
Objective: Determine if formylation is an artifact of sample preparation.
-
Split Sample: Divide the protein digest into two aliquots.
-
Solvent Swap:
-
Aliquot A (Control): Resuspend in 0.1% Formic Acid (standard).
-
Aliquot B (Test): Resuspend in 0.1% Acetic Acid or TFA .
-
-
Incubation: Allow both to sit at autosampler temperature (4°C) for 12–24 hours.
-
Analysis: Analyze both via LC-MS/MS.
-
Validation Logic:
-
If the +28 Da peak intensity increases significantly in Aliquot A but is absent/low in Aliquot B, the modification is a chemical artifact induced by formic acid.
-
If the peak intensity is identical in both, it is likely a pre-existing PTM or stable modification (Dimethylation).
-
Protocol B: Diagnostic Ion Monitoring (Differentiation)
Objective: Distinguish Formyl-Trp from Dimethyl-Trp and NFK using MS/MS.
-
Method Setup: Set up a Targeted Inclusion List or PRM (Parallel Reaction Monitoring) for the calculated precursor masses.
-
High-Resolution Scan: Acquire MS2 spectra at high resolution (>15,000 at m/z 200).
-
Data Analysis (Step-by-Step):
-
Step 1: Check Mass Shift.
-
Is
m = +31.99? NFK (Confirm with m/z 174 ion). -
Is
m = +28.00? Proceed to Step 2.
-
-
Step 2: Check Neutral Loss.
-
Look for a peak at [Precursor - 27.995].
-
Present: Confirms Formyl-Trp .
-
Absent: Proceed to Step 3.
-
-
Step 3: Check Immonium Ions.
-
Look for m/z 187.12 (Dimethyl) vs m/z 159.09 (Trp).
-
If the spectrum is dominated by m/z 159 and shows a precursor loss of 28, it is Formyl-Trp .
-
If the spectrum shows a stable m/z 187 and losses of 45 Da, it is Dimethyl-Trp .
-
-
Part 5: Differentiating Isobaric Species (Decision Tree)
Use this logic flow to assign the correct modification during data processing.
Caption: Decision logic for classifying Tryptophan modifications based on mass accuracy and fragmentation behavior.
References
-
Basran, J., et al. (2011). "The Mechanism of Formation of N-Formylkynurenine by Heme Dioxygenases." Journal of the American Chemical Society.[3] Link
-
Ronsein, G. E., et al. (2011). "Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification?" Journal of the American Society for Mass Spectrometry.[4] Link
-
Moradian, A., et al. (2014). "The importance of high-accuracy fragment-ion determination: Differentiating formylation and dimethylation."[5] Proteomics. Link
-
Ehrenshaft, M., et al. (2015). "Immunological Detection of N-formylkynurenine in Oxidized Proteins." Free Radical Biology and Medicine. Link
-
Elia, G. (2021). "Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications." International Journal of Molecular Sciences. Link
Sources
- 1. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylkynurenine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
A Head-to-Head Comparison: Boc vs. Formyl Protection of the Tryptophan Indole Ring in Peptide Synthesis
For the Researcher at the Bench: A Guide to Navigating the Critical Choice of Tryptophan Side-Chain Protection
The synthesis of tryptophan-containing peptides is a persistent challenge in the field of peptide chemistry. The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack and oxidation, particularly during the repetitive acidolytic steps of solid-phase peptide synthesis (SPPS).[1] This vulnerability can lead to a variety of side products, significantly reducing the yield and purity of the target peptide. To circumvent these issues, protection of the indole nitrogen is a widely adopted and often essential strategy.[2]
Among the arsenal of available protecting groups, the tert-butyloxycarbonyl (Boc) and formyl (For) groups have emerged as the two most common choices for shielding the tryptophan indole. The selection between these two is not arbitrary; it is intrinsically linked to the overarching peptide synthesis strategy—Fmoc/tBu or Boc/Bzl—and carries significant implications for the reaction conditions, deprotection protocols, and ultimately, the success of the synthesis.
This guide provides an in-depth, objective comparison of Boc and formyl protection for the tryptophan indole ring, supported by experimental insights and protocols to aid researchers, scientists, and drug development professionals in making an informed decision.
Core Principles: Chemical Stability and Orthogonality
The choice between Boc and formyl protection is fundamentally a question of orthogonality within the chosen SPPS methodology.[3] In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages.[][5]
-
Fmoc/tBu Strategy: This is the most prevalent approach in modern SPPS.[6] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups like tert-butyl (tBu). In this context, Boc protection of the tryptophan indole (Fmoc-Trp(Boc)-OH) is the standard. The Boc group is stable to the piperidine used for Nα-Fmoc removal but is cleaved simultaneously with other side-chain protecting groups and the resin linker during the final, strongly acidic trifluoroacetic acid (TFA) cocktail treatment.[7][8]
-
Boc/Bzl Strategy: In this "classic" approach, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like TFA. Side chains are protected with groups that require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for removal.[] Here, formyl protection of the tryptophan indole (Boc-Trp(For)-OH) is the common choice.[9][10] The formyl group is stable to the repetitive TFA treatments used for Nα-Boc removal but requires a separate, nucleophilic deprotection step before the final HF cleavage.[11]
Logical Relationship of Protection Strategies
Caption: Indole-Boc deprotection workflow during final cleavage.
Advantages:
-
High Efficiency: Complete suppression of many common side reactions, such as linker alkylation. [2]* Simplicity: No additional deprotection step is required; the Boc group is removed during the final cleavage. [12]* Superior Purity: Generally leads to higher purity and yield of the final peptide, especially in sequences containing arginine. [7][8] Disadvantages:
-
Not compatible with Boc-SPPS: The Boc group on the indole would be cleaved during the repetitive Nα-Boc removal steps.
Indole-Formyl Protection: The Boc Strategy Workhorse
The formyl group is a small, electron-withdrawing group that effectively protects the indole nitrogen against acid-catalyzed side reactions during the repetitive TFA deprotection cycles of Boc-SPPS. Mechanism of Protection and Deprotection: The formyl group is stable to acidic conditions but is labile to nucleophiles. Deprotection is typically achieved using a solution of piperidine in DMF, hydrazine, or aqueous ammonium bicarbonate. [11][13]This step must be performed on the resin-bound peptide before the final strong acid cleavage (e.g., HF).
Caption: Indole-Formyl deprotection workflow in Boc-SPPS.
Advantages:
-
Acid Stability: Provides excellent protection during the repetitive TFA steps of Boc-SPPS. [7]* Effective Alkylation Prevention: Reduces side reactions from carbocations generated during synthesis. [10] Disadvantages:
-
Additional Synthesis Step: Requires a separate, dedicated deprotection step, which adds complexity and time to the workflow. [7]* Potential for Side Reactions: The deprotection conditions can sometimes lead to side reactions. For instance, formyl group transfer to the Nα-amino group of the peptide has been observed, leading to truncated sequences. [13]Incomplete deprotection can also be an issue.
Quantitative Data Summary
While direct, side-by-side quantitative comparisons for the synthesis of an identical peptide using both strategies are scarce in the literature, the expected outcomes can be summarized based on the well-established principles of each methodology.
| Parameter | Indole-Boc Protection (in Fmoc-SPPS) | Indole-Formyl Protection (in Boc-SPPS) | Justification & Remarks |
| Typical Crude Purity | >90% | 70-85% | Fmoc strategy generally yields higher purity products due to milder conditions. [14]Indole-Boc protection effectively prevents major side reactions. [2] |
| Common Side Reactions | Minimal; potential for minor oxidation if cleavage cocktail is not optimized. | Alkylation if formyl protection is incomplete; Nα-formylation during deprotection; oxidation. [13][14] | The primary benefit of indole protection is the reduction of alkylation from carbocations. [1] |
| Workflow Complexity | Low (integrated into final cleavage) | High (requires a separate deprotection step) | The additional deformylation step for Trp(For) adds a protocol step and potential for yield loss. [7] |
| Reagent Safety | Uses TFA (corrosive but manageable). | Often requires anhydrous HF for final cleavage (highly hazardous, requires specialized equipment). [14] | The use of HF is a significant drawback of the traditional Boc-SPPS strategy. |
Experimental Protocols
Protocol 1: Final Cleavage and Deprotection of a Trp(Boc)-Containing Peptide (Fmoc-SPPS)
This protocol describes the standard procedure for cleaving a peptide from the resin while simultaneously removing the Boc group from the tryptophan indole and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the dry peptidyl-resin (e.g., 100 mg) in DCM in a suitable reaction vessel for 30 minutes. Drain the DCM. [1]2. Prepare the cleavage cocktail fresh in a fume hood: TFA/TIS/Water (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail. Caution: TFA is highly corrosive. [1]3. Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and other protecting groups. [1]4. Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates. [1]5. Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. [1]6. Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times. [1]7. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide by reverse-phase HPLC.
Protocol 2: On-Resin Deformylation of Trp(For) (Boc-SPPS)
This protocol describes the removal of the formyl group from the tryptophan indole prior to the final cleavage from the resin.
Materials:
-
Trp(For)-containing peptidyl-resin (dried)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Prepare a deprotection solution of 20% piperidine in DMF (v/v) . Some protocols recommend a 1:10 (v/v) piperidine:DMF solution cooled to 0°C. [11]3. Drain the swelling solvent and add the piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 hours. Monitor the reaction for completeness using a qualitative test (e.g., a small-scale cleavage and LC-MS analysis of a resin sample). [11]5. Filter the resin and wash it thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times). [11]6. Dry the resin under vacuum. The resin is now ready for final cleavage (e.g., using HF or another strong acid cocktail).
Conclusion and Recommendations
The choice between Boc and formyl protection for the tryptophan indole ring is a direct consequence of the selected SPPS strategy.
For Fmoc-based SPPS, Fmoc-Trp(Boc)-OH is the unequivocal choice. It provides excellent protection, is seamlessly integrated into the final cleavage step, and consistently delivers higher purity and yields by effectively suppressing common tryptophan-related side reactions. [7][15]Its use is strongly recommended, particularly for complex peptides or those containing other sensitive residues like arginine. [8] For Boc-based SPPS, Boc-Trp(For)-OH remains the standard. It offers the necessary stability against repetitive acid treatments. However, researchers must account for the additional on-resin deprotection step and the potential for associated side reactions like formyl group migration. [7][13] Ultimately, the goal of indole protection is to ensure the integrity of the tryptophan residue throughout the synthesis. By understanding the chemical principles, advantages, and limitations of both Boc and formyl groups, peptide chemists can better navigate the complexities of synthesizing tryptophan-containing peptides, leading to more successful and efficient outcomes.
References
-
ResearchGate. (2025, August 5). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution | Request PDF. Retrieved from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
ResearchGate. (2025, August 6). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH | Request PDF. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1151. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. peptide.com [peptide.com]
- 12. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Guide: N-in-formyl-D-tryptophan vs. Unprotected D-tryptophan in Peptide Synthesis
[1]
Executive Summary
In the high-stakes landscape of peptide drug development, the choice of amino acid building blocks dictates the purity, yield, and scalability of the final active pharmaceutical ingredient (API). This guide analyzes the critical advantages of N-in-formyl-D-tryptophan (D-Trp(For)) over unprotected D-tryptophan .[1][2]
While unprotected tryptophan offers a lower raw material cost, it introduces severe risks of irreversible side reactions—specifically alkylation and oxidation—during acidic cleavage steps in Solid-Phase Peptide Synthesis (SPPS).[1] D-Trp(For) mitigates these risks by electronically deactivating the indole ring, ensuring high fidelity in synthesizing complex, D-isomer-containing therapeutic peptides.[1]
The Core Challenge: Indole Reactivity in SPPS
To understand the necessity of the formyl protecting group, one must first understand the vulnerability of the tryptophan indole ring.
The Electronic Liability
The indole ring of tryptophan is electron-rich, making it a "soft" nucleophile. During the removal of protecting groups (such as Boc or tBu) or cleavage from the resin, highly reactive carbocations (e.g., tert-butyl cations) are generated.[3][4][5]
-
Unprotected D-Trp: The electron-rich C2 and N1 positions readily attack these carbocations, leading to permanent alkylation.[1]
-
D-Trp(For): The formyl group is electron-withdrawing.[1] It pulls electron density away from the indole ring, drastically reducing its nucleophilicity and rendering it inert to electrophilic attack.
The "Arginine-Tryptophan" Problem
In sequences containing Arginine protected with sulfonyl-based groups (e.g., Pbf, Pmc, or Tos), the cleavage step releases sulfonyl cations.[1]
-
Risk: These cations can migrate to the unprotected indole ring of Tryptophan, forming sulfonated by-products that are often impossible to separate from the desired product via HPLC.
-
Solution: D-Trp(For) completely blocks this sulfonyl transfer mechanism.[1]
Comparative Analysis: Performance Metrics
The following data summarizes the performance differences typically observed in SPPS (Boc and Fmoc strategies) when comparing Formyl-protected vs. Unprotected Tryptophan.
| Feature | Unprotected D-Tryptophan | N-in-formyl-D-Tryptophan | Advantage (Formyl) |
| Acid Stability | Low (Prone to degradation) | High (Stable in TFA/HF) | Prevents acid-catalyzed destruction.[1] |
| Alkylation Resistance | Poor (Scavenges t-butyl cations) | Excellent (Inert) | Eliminates +56 Da / +106 Da impurities.[1] |
| Oxidation Resistance | Poor (Forms oxindoles) | High | Prevents formation of M+16 species. |
| Sulfonyl Transfer | High Risk (from Arg residues) | Negligible Risk | Critical for Arg-Trp containing peptides.[1] |
| Deprotection Step | None required | Required (Base or Thiololysis) | Adds a step, but guarantees purity. |
| Crude Purity | 40–70% (Sequence dependent) | >85% (Typical) | Reduces downstream purification costs.[1] |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of unprotected vs. protected tryptophan during the cleavage step.
Figure 1: Mechanistic divergence showing how Formyl protection prevents irreversible alkylation during cleavage.[1]
Experimental Protocols
To leverage the advantages of N-in-formyl-D-tryptophan, specific protocols must be followed for the removal of the formyl group (Deformylation).[1][6] Unlike standard protecting groups, the formyl group is often retained during the initial resin cleavage to protect the indole until the very last moment.
Protocol A: Deformylation during HF Cleavage (Boc Strategy)
This is the standard method in Boc chemistry. The formyl group is stable to TFA but is removed during the final Hydrofluoric Acid (HF) cleavage if a specific thiol is present.
-
Reagents: Liquid HF, p-Cresol, 1,2-Ethanedithiol (EDT).[1]
-
Mechanism: Thiolysis. The EDT acts as a nucleophile to accept the formyl group.
-
Procedure:
-
Prepare the cleavage cocktail: HF : p-Cresol : EDT (85 : 10 : 5 v/v) .
-
Incubate the peptide-resin in the mixture at 0°C for 60 minutes .
-
Note: Without EDT, the formyl group is stable in HF. You must include the dithiol.
-
Evaporate HF, precipitate with cold diethyl ether, and lyophilize.
-
Protocol B: Post-Synthesis Deformylation (Fmoc Strategy)
In Fmoc synthesis, if D-Trp(For) is used (often to ensure higher stability than Trp(Boc) for very long peptides), the formyl group remains after TFA cleavage.[1] It must be removed in a separate step.
-
Reagent: 1,2-Dimethyl-1,2-ethanediamine (DMEDA) or Piperidine.[1]
-
Method (Aqueous):
-
Dissolve the crude lyophilized peptide in water or buffer (pH ~7-8).
-
Add 10-20 equivalents of DMEDA .
-
Stir at room temperature for 30–60 minutes .
-
Monitor by HPLC (shift in retention time due to loss of hydrophobic formyl group).
-
Acidify with acetic acid and purify via Prep-HPLC.
-
Decision Matrix: When to Use D-Trp(For)
Use the following logic flow to determine if N-in-formyl-D-tryptophan is required for your specific project.
Figure 2: Decision matrix for selecting the appropriate Tryptophan derivative.
References
-
Odagami, T., et al. (2009).[7] Deprotection of N(in)-formyl group on tryptophan by application of new reagent, 1,2-dimethylethylendiamine in aqueous solution. Advances in Experimental Medicine and Biology. Retrieved from [Link]
-
Matsueda, G. R. (1982). Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Giraud, M., et al. (1999).[5] A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection of N(in)-formyl group on tryptophan by application of new reagent, 1,2-dimethylethylendiamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Chiral Integrity of Protected D-Tryptophan Derivatives: A Comparative Analysis Focused on D-Trp(For)-OH.HCl
For professionals in drug development and peptide synthesis, establishing the stereochemical purity of starting materials is not merely a procedural step; it is a foundational pillar of scientific rigor and therapeutic efficacy. The use of a specific enantiomer, such as a D-amino acid in a peptide therapeutic, can dramatically alter its pharmacological profile, enhancing stability against enzymatic degradation and modulating receptor affinity. This guide provides an in-depth technical comparison of protected D-tryptophan derivatives, with a central focus on Nα-formyl-D-tryptophan hydrochloride (D-Trp(For)-OH.HCl). We will explore the nuances of its characterization, compare it with common alternatives, and provide actionable protocols for its analysis, thereby empowering researchers to ensure the chiral integrity of their molecules.
The Critical Role of Optical Rotation in Chiral Drug Development
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to different interactions with other chiral entities, such as biological receptors and enzymes. Optical rotation is a physical property unique to chiral substances, where a solution of the compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation, termed the specific rotation ([α]), is a critical measure of enantiomeric purity.[2]
A positive (+) or dextrorotatory reading indicates a clockwise rotation, while a negative (-) or levorotatory reading signifies a counter-clockwise rotation.[1] For a given chiral molecule, its enantiomer will rotate light by the exact same magnitude but in the opposite direction.[2] Therefore, a polarimetric measurement provides a rapid, non-destructive method to verify the identity and enantiomeric excess of a chiral starting material.[1]
Characterizing D-Trp(For)-OH.HCl: Addressing the Data Gap
This absence of a reference value underscores the necessity for every laboratory to experimentally determine and validate the specific rotation of each batch of this starting material. Relying on unverified data can compromise the stereochemical integrity of a synthesized peptide, leading to failed experiments and questionable biological results.
Comparative Analysis with Alternative Protected D-Tryptophan Derivatives
In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups are more commonly employed than the formyl (For) group. Below is a comparison of D-Trp(For)-OH.HCl with its more prevalent alternatives.
| Compound Name | Protecting Group | Molecular Weight ( g/mol ) | Specific Rotation ([α]) | Measurement Conditions |
| D-Trp(For)-OH.HCl | Formyl | 268.70 | Not readily available | - |
| Boc-D-Trp-OH | Boc | 304.34 | +18.0 to +22.0° | c=2 in Acetic Acid at 25°C |
| Fmoc-D-Trp-OH | Fmoc | 426.46 | Not specified in search results | - |
| Fmoc-D-Trp(Boc)-OH | Fmoc (α-amino), Boc (indole) | 526.59 | +19 ± 2.5°[4] | c=1 in DMF at 20°C[4] |
Causality Behind the Choice of Protecting Group:
-
Formyl (For): The formyl group is the smallest of the common amino-protecting groups. Its use can be advantageous in specific synthetic contexts, though it is less common in modern SPPS.
-
Boc (tert-butyloxycarbonyl): The Boc group is robust and widely used in Boc-SPPS. It is cleaved under acidic conditions (e.g., trifluoroacetic acid). The availability of extensive literature and reliable characterization data, such as the specific rotation of Boc-D-Trp-OH, makes it a trustworthy choice.
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is the cornerstone of Fmoc-SPPS and is favored for its base-lability (cleaved by piperidine), which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[5][6]
-
Dual Protection (Fmoc and Boc): In compounds like Fmoc-D-Trp(Boc)-OH, the indole nitrogen is also protected (with a Boc group) to prevent side reactions during peptide synthesis. This dual protection strategy enhances the stability and purity of the final peptide.[4]
This comparison highlights that while D-Trp(For)-OH.HCl is a valid synthetic building block, researchers must be prepared to perform more rigorous in-house characterization due to the lack of established public reference data.
Experimental Protocol: A Self-Validating System for Measuring Specific Rotation
The following protocol provides a detailed methodology for accurately determining the specific rotation of D-Trp(For)-OH.HCl. This procedure is designed to be self-validating by incorporating system suitability checks and precise control over experimental variables.
4.1. Principle
Specific rotation is calculated from the observed rotation (α) using the Biot equation:
[α]λT = α / (l * c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL (or g/100mL, depending on the convention, which must be stated).[2]
4.2. Materials and Equipment
-
D-Trp(For)-OH.HCl (the batch to be tested)
-
High-purity solvent (e.g., methanol, ethanol, or acetic acid, as appropriate for solubility)
-
Volumetric flasks (Class A)
-
Analytical balance (calibrated)
-
Polarimeter with a sodium lamp (589 nm) or equivalent light source
-
Polarimeter cell (e.g., 1 dm)
-
Temperature control system for the polarimeter (e.g., Peltier)
4.3. Experimental Workflow
Sources
- 1. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. omizzur.com [omizzur.com]
- 5. Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc- D -Trp-OH = 98.0 86123-11-7 [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of N-in-formyl-D-tryptophan hydrochloride: A Guide for the Modern Laboratory
For the discerning researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-in-formyl-D-tryptophan hydrochloride (CAS 367453-01-8), a key reagent in biochemical research and drug development.[1] Our focus is to empower you with the scientific rationale behind these procedures, ensuring a culture of safety and regulatory adherence within your laboratory.
Initial Hazard Assessment and Characterization
Key Safety Considerations:
-
Inhalation: May cause respiratory tract irritation if handled improperly, generating dust.[4]
-
Ingestion: May be harmful if swallowed.[4]
-
Skin and Eye Contact: May cause irritation upon contact.[4]
-
Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][4]
Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The Disposal Workflow: A Decision-Based Approach
The appropriate disposal route for this compound depends on its physical state (solid or aqueous solution) and the quantity to be disposed of. The following workflow provides a logical, step-by-step process for making this determination.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Protocols
Disposal of Solid this compound
For small quantities of solid this compound, direct disposal as non-hazardous solid chemical waste is often appropriate. However, it is crucial to prevent the exposure of custodial staff to chemical waste.
Protocol:
-
Containerization: Place the solid waste in a sealed, clearly labeled, and chemically compatible container. The original manufacturer's container is often a good choice.
-
Labeling: The label must clearly state "Non-Hazardous Chemical Waste" and list the contents: "this compound".
-
Segregation: Ensure the container is segregated from incompatible waste streams, such as strong oxidizing agents.[3][4]
-
Final Disposal: Do not place the container in general laboratory trash cans. Instead, it should be placed directly into a designated dumpster for non-hazardous solid waste, in accordance with institutional procedures.[7] For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal as hazardous waste.[7][8]
Disposal of Aqueous Solutions of this compound
Aqueous solutions of this compound can often be disposed of down the drain, provided they meet specific criteria for dilution and pH. This is because wastewater treatment facilities are equipped to handle dilute, non-hazardous organic materials.[9]
Protocol:
-
Dilution Check: Confirm that the concentration of this compound is low (e.g., less than 1% w/v). Concentrated solutions should be treated as hazardous chemical waste.
-
pH Verification: Measure the pH of the solution. The acceptable range for drain disposal is typically between 5.5 and 9.0.[9]
-
Neutralization (if necessary): If the pH is outside the acceptable range, neutralize the solution using a dilute acid or base. For example, use dilute sodium bicarbonate to raise the pH or dilute acetic acid to lower it. Perform neutralization in a fume hood with appropriate PPE.
-
Drain Disposal: Slowly pour the neutralized, dilute solution down the drain, followed by a copious amount of cold water (at least 100 times the volume of the chemical solution) to ensure thorough flushing of the plumbing system.[9]
Management of Empty Containers
Empty containers that previously held this compound must also be managed correctly to prevent chemical exposure and ensure proper recycling or disposal.
Protocol:
-
Triple Rinsing: For containers that held aqueous solutions, triple rinse the container with water. Collect the rinsate and dispose of it as you would a dilute aqueous solution of the chemical.
-
Defacing Labels: Completely remove or deface all chemical labels on the container to prevent it from being mistaken for a container of hazardous chemicals.[8]
-
Final Disposal: Once triple-rinsed and with labels removed, the container can typically be disposed of in the appropriate recycling or general waste stream.[8]
Emergency Procedures in Case of Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Small Spills (Solid):
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment and Cleanup: Gently sweep up the solid material, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into a sealed container.
-
Disposal: Label the container as "Spill Debris: this compound" and dispose of it as solid chemical waste.
-
Decontamination: Clean the spill area with soap and water.
Small Spills (Aqueous Solution):
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE.
-
Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows).
-
Disposal: Place the absorbent material into a sealed container, label it as "Spill Debris: Aqueous this compound," and dispose of it as solid chemical waste.
-
Decontamination: Clean the spill area with soap and water.
For large spills, evacuate the area and contact your institution's EHS office immediately.
The Importance of Institutional Guidelines
While this guide provides a comprehensive overview based on general chemical safety principles and available data, it is imperative to always consult and adhere to your institution's specific chemical hygiene plan and waste disposal procedures. Your EHS office is the ultimate authority on compliant disposal practices within your organization.
By integrating these scientifically-grounded disposal protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and uphold your responsibility to protect our shared ecosystem.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Henderson, T. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
- Cornell University. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Daniels Health. (2025, May 21).
- Chem-Impex. (n.d.). Nin-Formyl-D-tryptophan hydrochloride.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- University of Kansas. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
- Thermo Fisher Scientific. (2018, January 18).
- Adooq Bioscience. (n.d.).
- ChemicalBook. (n.d.). H-D-TRP(FOR)-OH HCL | 367453-01-8.
- Shanghai Apeptide Co., Ltd. (n.d.). This compound CAS NO.367453-01-8.
- AMINO GmbH. (2023, November 13).
- Thermo Fisher Scientific. (2026, January 2).
- Chem-Impex. (n.d.). Nin-Formyl-L-tryptophan hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. il.mahidol.ac.th [il.mahidol.ac.th]
- 4. peptide.com [peptide.com]
- 5. amino.de [amino.de]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sfasu.edu [sfasu.edu]
- 8. vumc.org [vumc.org]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Personal protective equipment for handling N-in-formyl-D-tryptophan hydrochloride
Topic: Audience: Researchers, scientists, and drug development professionals.
Chemical Context & Hazard Profiling
Substance Identity:
As a Senior Application Scientist, I approach this compound not just as a "white powder," but as a reactive intermediate. The "N-in-formyl" (
The "Why" Behind the Safety: While often classified as "low hazard" compared to cytotoxins, this compound presents three specific risks that dictate our PPE strategy:
-
Acidic Hydrolysis: Upon contact with moisture (mucous membranes, sweat), the HCl salt dissociates, creating a localized acidic environment (pH < 3). This causes immediate irritation to the respiratory tract and eyes.
-
Sensitization Potential: Tryptophan derivatives can act as haptens. Repeated inhalation of micro-dusts may trigger hypersensitivity or allergic dermatitis.
-
Formyl Lability: Under specific conditions (strong base or elevated temp), the formyl group can cleave, potentially releasing trace formate/formic acid species, adding a chemical burn vector.
PPE Selection Matrix
This matrix is designed to exceed standard "compliance" and ensure "operational continuity"—keeping you safe so your experiment doesn't stop.
| Protection Zone | Tier 1: Routine Handling (Weighing < 1g, Closed Transfer) | Tier 2: High Exposure (Spill Cleanup, Open Handling > 1g, Solubilization) | Technical Rationale |
| Ocular | Safety Glasses with side shields (ANSI Z87.1+) | Chemical Splash Goggles (Indirect Vent) | HCl salts are fine particulates; standard glasses fail to seal against airborne micro-dusts that drift into the eye gap. |
| Dermal (Hand) | Nitrile Gloves (Min.[1] thickness: 0.11 mm / 4-5 mil) | Double Gloving (Nitrile over Nitrile or Nitrile over Latex) | Acidic salts degrade lower-quality latex. 0.11mm nitrile provides >480 min breakthrough time for solid contact. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | N95 / P100 Respirator (If hood unavailable) | The primary control is always the hood. Respirators are a backup for spill scenarios only. |
| Body | Standard Lab Coat (Polyester/Cotton blend) | Tyvek® Sleeve Covers or Apron | Hygroscopic powders cling to cotton fibers. Sleeve covers prevent "cuff contamination" during weighing. |
Operational Protocol: The "Self-Validating" Workflow
This workflow integrates safety into the experimental steps. If you cannot perform a step safely, the system "fails" and you must stop.
Phase A: Pre-Operational Check
-
Verify Ventilation: Ensure the chemical fume hood is operational. Tape a Kimwipe to the sash bottom; if it doesn't pull inward at a 45° angle, do not open the container.
-
Static Control: Dry amino acid salts are static-prone. Place an ionizing bar or anti-static gun near the balance to prevent "jumping" powder, which is a primary dispersion risk.
Phase B: Weighing & Solubilization
-
Step 1: Don PPE (Tier 1). Place the receiving vessel inside the hood.
-
Step 2: Open the container only within the hood.
-
Step 3: Transfer using a disposable anti-static spatula . Crucial: Do not reuse spatulas to avoid cross-contamination of the enantiomer (D-form) with common L-amino acids in the lab.
-
Step 4 (Solubilization): When adding solvent (e.g., DMF, DMSO, or Water), expect a mild exotherm. Add solvent to the powder, not powder to solvent, to minimize splash risk.
-
Note: The solution will be acidic.[2] If adjusting pH, add base slowly. Rapid deprotection of the
-formyl group can occur at high pH (>9), altering your product.
-
Phase C: Waste Management & Decontamination
-
Solid Waste: Dispose of gloves and weighing boats in Hazardous Solid Waste (labeled "Amino Acid Derivative / Acidic Solid").
-
Liquid Waste: Segregate into Acidic Aqueous or Non-Halogenated Organic streams depending on the solvent. Do not mix with strong oxidizers (e.g., Nitric Acid waste) as tryptophan residues are electron-rich and can react vigorously.
-
Surface Decon: Wipe the balance area with a 10% Sodium Bicarbonate solution (to neutralize traces of HCl salt) followed by water.
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound.
Caption: Operational logic flow for handling acidic amino acid salts, emphasizing engineering controls (Hood) prior to PPE selection.
Emergency Response Procedures
-
Inhalation (Dust): Move immediately to fresh air.[3] The HCl component causes rapid mucous membrane irritation. If coughing persists >15 mins, seek medical evaluation.
-
Eye Contact: Flush for 15 minutes minimum.[1][2][4][5][6][7] Do not use neutralization drops; use standard saline/water. The acidity can cause corneal abrasion if not rinsed thoroughly.
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (to dissolve/dampen).
-
Wipe up and dispose of as hazardous waste.
-
Clean surface with weak base (Sodium Bicarbonate).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][8] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Compound Summary: Tryptophan Hydrochloride. (General salt safety data extrapolated for derivatives). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
